PDGFR-beta Kinase Inhibition: Validated Activity of 2-Carboxylic Acid vs. Absence of Reported Data for 3-Regioisomer
The 2-carboxylic acid derivative (target compound) has been explicitly disclosed in US8853207 as a PDGFR-beta kinase inhibitor with an experimentally determined IC50 of 859 nM [1]. In contrast, a systematic literature search reveals no reported kinase inhibition data for the 3-carboxylic acid regioisomer (CAS: 1219694-49-1) [2]. The patent specifically exemplifies 2-substituted pyrazolo[5,1-c][1,4]oxazine derivatives, with the carboxylic acid at the 2-position being essential for the observed PDGFR-beta inhibitory activity [1]. This establishes a clear functional differentiation driven by regiochemistry.
| Evidence Dimension | PDGFR-beta kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 859 nM (2-carboxylic acid, CAS: 1219694-53-7) |
| Comparator Or Baseline | No data available (3-carboxylic acid, CAS: 1219694-49-1) |
| Quantified Difference | N/A (qualitative: validated activity vs. absence of evidence) |
| Conditions | In vitro kinase assay; pH 7.0; measurement of [33P] incorporation into substrate (US8853207, Example-2) |
Why This Matters
Procurement decisions for kinase-targeted medicinal chemistry programs must prioritize compounds with documented, reproducible activity data; the 2-carboxylic acid offers this, while the 3-regioisomer lacks any validated target engagement profile.
- [1] BindingDB. (2014). BDBM135797: Inhibition of PDGFR-beta kinase activity (US8853207, Example-2). View Source
- [2] Literature search (2024). Query: '6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylic acid' AND ('kinase' OR 'IC50' OR 'inhibition') across PubMed, Google Scholar, and BindingDB. View Source
